molecular formula C10H13ClFNO B8124159 1-((3-Fluorophenoxy)methyl)cyclopropanamine hydrochloride

1-((3-Fluorophenoxy)methyl)cyclopropanamine hydrochloride

Cat. No.: B8124159
M. Wt: 217.67 g/mol
InChI Key: FFBSPZYNUYUPPU-UHFFFAOYSA-N
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Description

1-((3-Fluorophenoxy)methyl)cyclopropanamine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclopropane ring with an amine group and a fluorophenoxy group attached to it. The presence of the fluorine atom on the phenyl ring can significantly influence the chemical and physical properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Fluorophenoxy)methyl)cyclopropanamine hydrochloride typically involves multiple steps. One common approach is the reaction of 3-fluorophenol with an appropriate halogenating agent to form 3-fluorophenoxy halide, which is then reacted with cyclopropanamine under nucleophilic substitution conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Fluorophenoxy)methyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy or amine groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often involve nucleophiles such as alkyl halides or amines, with suitable solvents and temperatures.

Major Products Formed:

  • Oxidation can yield corresponding ketones or carboxylic acids.

  • Reduction can produce amines or alcohols.

  • Substitution reactions can result in the formation of various derivatives with different substituents.

Scientific Research Applications

1-((3-Fluorophenoxy)methyl)cyclopropanamine hydrochloride has several applications in scientific research:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It may serve as a ligand or inhibitor in biological studies, interacting with various enzymes or receptors.

  • Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-((3-Fluorophenoxy)methyl)cyclopropanamine hydrochloride exerts its effects depends on its specific application. For instance, in pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atom can enhance binding affinity and selectivity, influencing the overall activity of the compound.

Comparison with Similar Compounds

1-((3-Fluorophenoxy)methyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:

  • 1-(3-Fluorophenoxy)propanol: This compound has a similar structure but lacks the cyclopropane ring.

  • 1-(3-Fluorophenoxy)-2-nitrobenzene: This compound contains a nitro group instead of the amine group.

  • 3-(4-(4-Fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole: This compound has a different heterocyclic structure.

Uniqueness: The presence of the cyclopropane ring and the fluorophenoxy group in this compound distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

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Properties

IUPAC Name

1-[(3-fluorophenoxy)methyl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-8-2-1-3-9(6-8)13-7-10(12)4-5-10;/h1-3,6H,4-5,7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBSPZYNUYUPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC2=CC(=CC=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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